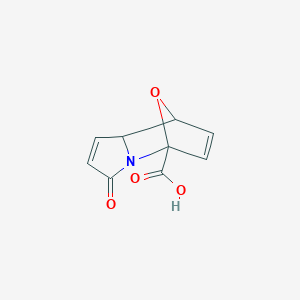
3-Oxo-8,8a-dihydro-5,8-epoxyindolizine-5(3H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Oxo-8,8a-dihydro-5,8-epoxyindolizine-5(3H)-carboxylic acid” is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Oxo-8,8a-dihydro-5,8-epoxyindolizine-5(3H)-carboxylic acid” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives.
Introduction of the Epoxy Group: Epoxidation of the double bond in the indolizine core using oxidizing agents such as m-chloroperbenzoic acid.
Oxidation to Form the Ketone Group: Oxidation of the indolizine core to introduce the keto group using reagents like potassium permanganate.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The epoxy and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Oxidized Derivatives: Further oxidized forms of the compound.
Reduced Derivatives: Hydroxylated forms of the compound.
Substituted Derivatives: Compounds with substituted epoxy or carboxylic acid groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “3-Oxo-8,8a-dihydro-5,8-epoxyindolizine-5(3H)-carboxylic acid” involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indolizine-5-carboxylic acid: Lacks the epoxy and keto groups.
8,8a-Dihydroindolizine: Lacks the epoxy and carboxylic acid groups.
5,8-Epoxyindolizine: Lacks the keto and carboxylic acid groups.
Properties
CAS No. |
114378-05-1 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-oxo-10-oxa-2-azatricyclo[5.2.1.02,6]deca-4,8-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-7-2-1-5-6-3-4-9(14-6,8(12)13)10(5)7/h1-6H,(H,12,13) |
InChI Key |
CKZBTWKSQAISAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C1C3C=CC2(O3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


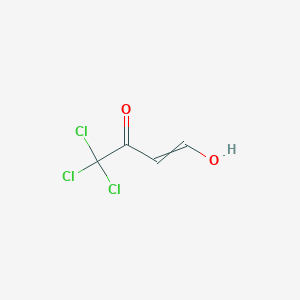
![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)

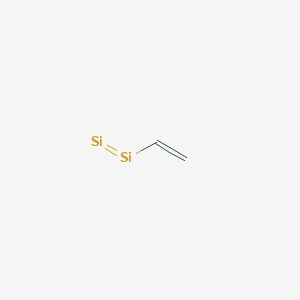
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)

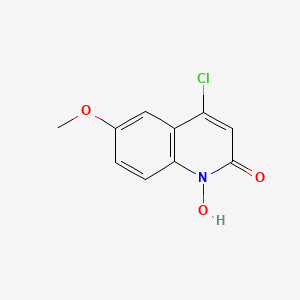
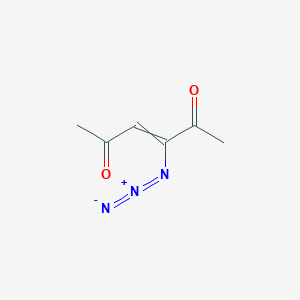
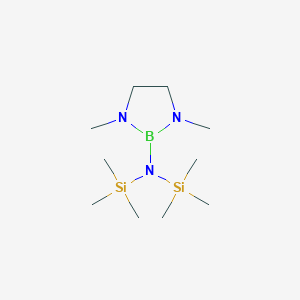
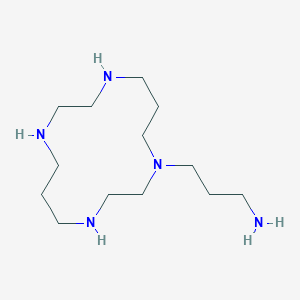
![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
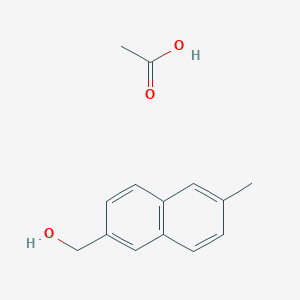
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
